methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride
Overview
Description
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1384429-04-2 . Its IUPAC name is N-methyl(1-methyl-1H-tetraazol-5-yl)methanamine hydrochloride . The molecular weight of this compound is 163.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9N5.ClH/c1-5-3-4-6-7-8-9(4)2;/h5H,3H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 291.9±19.0 °C and a predicted density of 1.32±0.1 g/cm3 . The pKa value is predicted to be 7.39±0.10 .Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis Methods : Rao et al. (2014) demonstrated a novel method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, a class of compounds related to methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride. This method is significant for the synthesis of biologically potent tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
Crystallography and Structural Analysis
- X-Ray Crystal Study : Titi et al. (2020) conducted a study involving the synthesis and characterization of pyrazole derivatives, including crystallographic analysis. This research contributes to the understanding of the structure and potential applications of tetrazole-related compounds (Titi et al., 2020).
Bioactivity and Potential Applications
- Antimicrobial and Cytotoxic Activity : Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating antimicrobial and cytotoxic properties. This research indicates the potential bioactivity of tetrazole derivatives in medical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Photochemistry
- Photochemical Studies : Ismael et al. (2016) explored the photochemistry of 1- and 2-methyl-5-aminotetrazoles, revealing significant differences in the photochemistries of these isomers. Such studies are crucial for understanding the behavior of tetrazole compounds under various conditions (Ismael, Fausto, & Cristiano, 2016).
Energetic Material Precursors
- Synthesis of Energetic Material Precursors : Zhu et al. (2021) synthesized an energetic material precursor, revealing its crystal structure and demonstrating its potential as an explosive material. This highlights the application of tetrazole derivatives in the field of energetic materials (Zhu, Yang, Zhou, Lin, Wang, & Lu, 2021).
Chemical Synthesis and Transformations
- Synthesis of Tetrazole Derivatives : Orth and Jones (1962) presented a method for synthesizing tetrazole-5-thiones, demonstrating the versatility of tetrazole compounds in chemical synthesis (Orth & Jones, 1962).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-5-3-4-6-7-8-9(4)2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPMKQOZMPDJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-04-2 | |
Record name | 1H-Tetrazole-5-methanamine, N,1-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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